molecular formula C17H21ClFNO2 B5491948 1-[[2-[(2-Fluorophenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride

1-[[2-[(2-Fluorophenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride

Cat. No.: B5491948
M. Wt: 325.8 g/mol
InChI Key: YKWGEYTYIZTAHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[[2-[(2-Fluorophenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride is a chemical compound with a complex structure that includes a fluorophenyl group, a methoxyphenyl group, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[2-[(2-Fluorophenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-fluorobenzyl chloride with 2-methoxybenzylamine to form the intermediate 2-[(2-fluorophenyl)methoxy]benzylamine. This intermediate is then reacted with epichlorohydrin under basic conditions to yield the final product, which is subsequently converted to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[[2-[(2-Fluorophenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of reduced aromatic rings.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-[[2-[(2-Fluorophenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[[2-[(2-Fluorophenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[[2-[(2-Chlorophenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride
  • 1-[[2-[(2-Bromophenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride
  • 1-[[2-[(2-Iodophenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride

Uniqueness

1-[[2-[(2-Fluorophenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its chlorinated, brominated, and iodinated analogs.

Properties

IUPAC Name

1-[[2-[(2-fluorophenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO2.ClH/c1-13(20)10-19-11-14-6-3-5-9-17(14)21-12-15-7-2-4-8-16(15)18;/h2-9,13,19-20H,10-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWGEYTYIZTAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=CC=C1OCC2=CC=CC=C2F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.